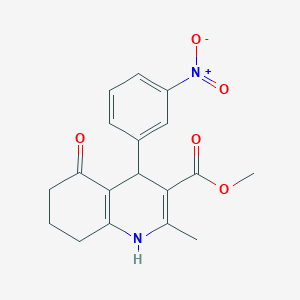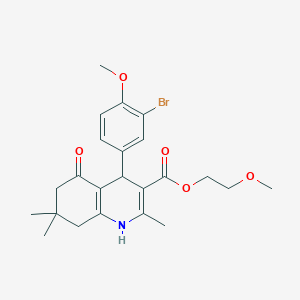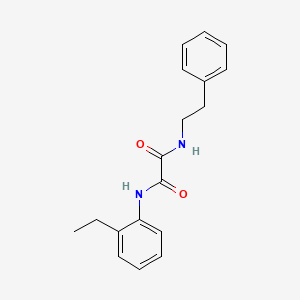![molecular formula C22H19N3O3 B5117461 5-[(diphenylacetyl)amino]isophthalamide](/img/structure/B5117461.png)
5-[(diphenylacetyl)amino]isophthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(diphenylacetyl)amino]isophthalamide, also known as DPAI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of amides and has a molecular formula of C24H20N2O2.
Mécanisme D'action
5-[(diphenylacetyl)amino]isophthalamide works by binding to the active site of HDACs, thereby preventing them from removing acetyl groups from histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism of action of 5-[(diphenylacetyl)amino]isophthalamide is still being studied, but it is believed to involve the disruption of the catalytic mechanism of HDACs.
Biochemical and Physiological Effects:
5-[(diphenylacetyl)amino]isophthalamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as to enhance the differentiation of neural stem cells. In addition, 5-[(diphenylacetyl)amino]isophthalamide has been shown to have anti-inflammatory effects and to improve memory and cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-[(diphenylacetyl)amino]isophthalamide in lab experiments is its high potency and selectivity for HDACs. It has been shown to be effective at inhibiting HDACs at low concentrations, making it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 5-[(diphenylacetyl)amino]isophthalamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5-[(diphenylacetyl)amino]isophthalamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of 5-[(diphenylacetyl)amino]isophthalamide. Another area of interest is the investigation of the role of HDACs in various diseases, such as cancer and neurodegenerative diseases, and the potential therapeutic applications of HDAC inhibitors such as 5-[(diphenylacetyl)amino]isophthalamide. Finally, there is a need for further research on the pharmacokinetics and toxicity of 5-[(diphenylacetyl)amino]isophthalamide in order to evaluate its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-[(diphenylacetyl)amino]isophthalamide involves the reaction of 5-aminoisophthalic acid with diphenylacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a pure form of 5-[(diphenylacetyl)amino]isophthalamide.
Applications De Recherche Scientifique
5-[(diphenylacetyl)amino]isophthalamide has been widely used in scientific research due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs by 5-[(diphenylacetyl)amino]isophthalamide has been shown to have a wide range of potential applications in various fields such as cancer research, neurodegenerative diseases, and epigenetics.
Propriétés
IUPAC Name |
5-[(2,2-diphenylacetyl)amino]benzene-1,3-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c23-20(26)16-11-17(21(24)27)13-18(12-16)25-22(28)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H2,23,26)(H2,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJUEMRVGUBPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC(=CC(=C3)C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-chlorobenzoyl)amino]-N-(4-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5117379.png)


![1-(2-phenylethyl)-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5117409.png)
![1-[(2,4-difluorophenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5117414.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5117425.png)
![2-[5-(3-bromo-4,5-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5117436.png)

![5-oxo-5-{[4-(pentyloxy)phenyl]amino}pentanoic acid](/img/structure/B5117453.png)

![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B5117467.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-ethoxy-N-(4-fluorophenyl)benzenesulfonamide](/img/structure/B5117473.png)
![3-(4-chlorophenyl)-3-[(4-chlorophenyl)amino]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B5117480.png)
![N-({[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-propoxybenzamide](/img/structure/B5117490.png)